3-(2-methoxynaphthalen-1-yl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one
Beschreibung
The compound 3-(2-methoxynaphthalen-1-yl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one is a structurally complex molecule featuring a naphthalene core, a 1,2,3-triazole ring, and an azetidine moiety. Its synthesis likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), a common method for constructing 1,2,3-triazoles, as evidenced by analogous procedures in related compounds . The 2-methoxynaphthalene group contributes to π-π stacking interactions, while the phenoxymethyl-triazole-azetidine framework may enhance binding affinity in biological systems. Although direct structural data for this compound are absent in the provided evidence, its design aligns with trends in medicinal chemistry, where azetidines and triazoles are employed to improve pharmacokinetic properties and target selectivity .
Eigenschaften
IUPAC Name |
3-(2-methoxynaphthalen-1-yl)-1-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O3/c1-32-25-13-11-19-7-5-6-10-23(19)24(25)12-14-26(31)29-16-21(17-29)30-15-20(27-28-30)18-33-22-8-3-2-4-9-22/h2-11,13,15,21H,12,14,16-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRYCQXOYCQNTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CCC(=O)N3CC(C3)N4C=C(N=N4)COC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 3-(2-methoxynaphthalen-1-yl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features several key structural components:
- A methoxynaphthalene moiety, which is known for its aromatic properties.
- A triazole ring , which has been associated with various biological activities, including antimicrobial and antiviral effects.
- An azetidine ring , which contributes to the compound's overall stability and bioactivity.
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
Antiviral Activity
Research indicates that compounds containing triazole rings exhibit significant antiviral properties. For instance, studies have shown that triazole derivatives can inhibit the replication of HIV and other viruses through various mechanisms, including interference with viral enzymes and cellular uptake processes .
Antimicrobial Properties
The presence of the naphthalene moiety in the structure suggests potential antimicrobial activity. Naphthalene derivatives have been reported to display antibacterial and antifungal effects due to their ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .
Structure-Activity Relationship (SAR)
A critical aspect of understanding the biological activity of this compound lies in its structure-activity relationship (SAR). The following table summarizes key findings related to the SAR of similar compounds:
| Compound Type | Key Features | Biological Activity |
|---|---|---|
| Triazole Derivatives | Bulky aromatic substituents | Antiviral activity against HIV |
| Naphthalene Derivatives | Methoxy substitution | Antimicrobial properties |
| Azetidine Derivatives | Ring structure | Enhanced stability and bioavailability |
Case Studies and Research Findings
Several studies have investigated the biological activity of triazole-containing compounds. One notable study synthesized a series of 1,2,3-triazole derivatives and evaluated their antiviral efficacy against HIV. The results indicated that specific substitutions on the triazole ring significantly enhanced antiviral potency, suggesting that similar modifications could be beneficial for the compound .
Another investigation focused on the antimicrobial properties of naphthalene derivatives. The study demonstrated that compounds with methoxy substitutions exhibited increased inhibition against various bacterial strains, highlighting the importance of structural modifications in enhancing biological activity .
The mechanisms through which 3-(2-methoxynaphthalen-1-yl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one exerts its biological effects are still under investigation. However, potential mechanisms include:
- Inhibition of viral replication : Similar triazole compounds have been shown to interfere with viral enzyme activities.
- Disruption of cell membranes : Naphthalene derivatives may compromise microbial cell integrity.
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Structural and Functional Comparisons
Functional Group Impact on Bioactivity
- Methoxy vs. In contrast, the methoxynaphthalene group in the target compound may improve lipophilicity and membrane permeability .
- Azetidine vs. Acetamide Linkers : Azetidines, as in the target compound, are rigid, conformationally restricted rings that can improve metabolic stability compared to flexible acetamide linkers in . This rigidity may enhance target binding specificity .
- Triazole Substitution Patterns : 1,2,3-Triazoles (target compound and ) exhibit stronger dipole interactions than 1,2,4-triazoles (), influencing binding to enzymes like kinases or cytochrome P450 isoforms .
Spectroscopic and Analytical Data
- IR/NMR Trends : Triazole C–N stretches (~1300–1250 cm⁻¹) and carbonyl signals (1670–1700 cm⁻¹) are consistent across analogues . The target compound’s methoxynaphthalene group would show distinct aromatic proton signals at δ 7.0–8.5 ppm in ¹H NMR, comparable to .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) for confirmed molecular ions ([M+H]⁺ at 404.1348), a method applicable to the target compound for validation .
Research Findings and Implications
- Computational Predictions: Tools like SimilarityLab () could predict off-target effects by comparing the target compound’s triazole-azetidine framework to known kinase inhibitors or GPCR ligands.
Q & A
Q. What are the key synthetic challenges in constructing the azetidine-triazole core of this compound?
The azetidine-triazole core requires multi-step synthesis, typically involving:
- Azetidine ring formation : Cyclization of precursors (e.g., γ-aminobutyric acid derivatives) under basic conditions, followed by functionalization .
- Triazole installation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between an azide and alkyne. For example, phenoxymethyl-alkyne reacts with azide-functionalized azetidine under optimized conditions (room temperature, t-BuOH/H2O solvent, Cu(OAc)2 catalyst) to yield the triazole .
- Critical factors : Reaction time (6–8 hrs), solvent purity, and copper catalyst loading (10 mol%) to avoid side products .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include the methoxynaphthalene aromatic protons (δ 7.20–8.40 ppm), azetidine CH2 groups (δ 3.50–4.20 ppm), and triazole proton (δ 8.36 ppm) .
- HRMS : Exact mass analysis confirms molecular formula (e.g., [M+H]<sup>+</sup> calculated vs. observed) .
- IR : Peaks for C=O (1670–1680 cm<sup>-1</sup>) and triazole C-N (1300–1340 cm<sup>-1</sup>) bonds .
Q. What are the common functional group reactivities in this compound?
- Methoxy groups : Resistant to nucleophilic substitution but susceptible to demethylation under strong acids (e.g., BBr3) .
- Triazole : Participates in hydrogen bonding and π-π stacking, influencing biological interactions .
- Azetidine : Reacts with electrophiles (e.g., acyl chlorides) at the nitrogen atom .
Advanced Research Questions
Q. How can conflicting crystallographic data for this compound be resolved?
- Refinement software : Use SHELXL for small-molecule refinement, leveraging its robust handling of twinning and high-resolution data .
- Validation tools : Check geometric parameters (e.g., bond lengths, angles) against Cambridge Structural Database (CSD) averages. Discrepancies >3σ may indicate disorder or misassignment .
- Multi-software cross-check : Compare results from WinGX/ORTEP (visualization) and PLATON (validation) to identify outliers .
Q. What experimental design optimizes the yield of the triazole-azetidine coupling step?
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 mins vs. 6–8 hrs) and improves yield by 15–20% .
- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance azide-alkyne reactivity but may require post-reaction purification to remove copper residues .
- Catalyst optimization : Use CuI nanoparticles (1–5 mol%) for higher regioselectivity in triazole formation .
Q. How can computational modeling predict biological target interactions?
- Docking studies : Use AutoDock Vina to simulate binding to enzymes (e.g., kinases) via the triazole and methoxynaphthalene moieties. Key interactions:
- Triazole N-atoms with catalytic lysine residues.
- Methoxy group hydrophobic contacts with active-site pockets .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (AMBER/CHARMM force fields) .
Q. What strategies address contradictions in biological activity data across similar compounds?
- SAR analysis : Compare analogues (e.g., 3-(2-chlorophenyl) vs. 3-(4-fluorophenyl) derivatives) to identify critical substituents. For example, phenoxymethyl enhances solubility but reduces CYP450 inhibition .
- Assay standardization : Use identical cell lines (e.g., HEK293 for enzyme assays) and controls (e.g., staurosporine for cytotoxicity) to minimize variability .
Q. How can reaction byproducts be characterized and minimized during synthesis?
- LC-MS monitoring : Detect intermediates (e.g., uncyclized azetidine precursors) in real-time .
- Byproduct isolation : Use preparative HPLC to isolate impurities (e.g., regioisomeric triazoles) and analyze via <sup>1</sup>H NMR .
- Optimized workup : Quench reactions with EDTA to chelate residual copper, reducing metal-catalyzed degradation .
Methodological Guidelines
- Crystallography : For unresolved electron density, apply SHELXL’s TWIN/BASF commands to model twinning or disorder .
- Biological assays : Use SPR (surface plasmon resonance) to quantify binding affinity (KD) and ITC (isothermal titration calorimetry) for thermodynamic profiling .
- Data reporting : Adhere to IUCr standards for crystallographic data deposition (CIF format) and include Rint, GooF, and R1/wR2 values .
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